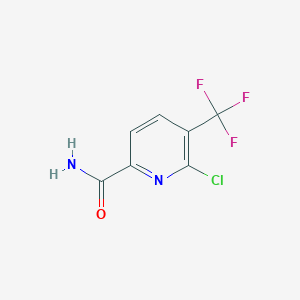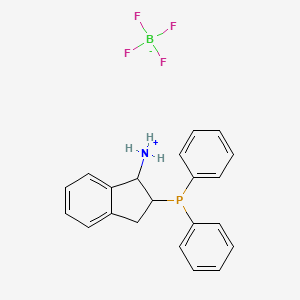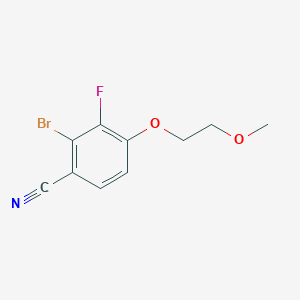
6-Chloro-5-(trifluoromethyl)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-5-(trifluoromethyl)picolinamide is a chemical compound with the molecular formula C(_7)H(_4)ClF(_3)N(_2)O and a molecular weight of 224.57 g/mol It is a derivative of picolinamide, characterized by the presence of a chloro group at the 6th position and a trifluoromethyl group at the 5th position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(trifluoromethyl)picolinamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-chloronicotinic acid and trifluoromethylamine.
Amidation Reaction: The 6-chloronicotinic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl(_2)) under reflux conditions.
Formation of Picolinamide: The acid chloride is then reacted with trifluoromethylamine in the presence of a base such as triethylamine (TEA) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
6-Chloro-5-(trifluoromethyl)picolinamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO(_4)) or hydrogen peroxide (H(_2)O(_2)).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation may produce a carboxylic acid derivative.
科学的研究の応用
6-Chloro-5-(trifluoromethyl)picolinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-Chloro-5-(trifluoromethyl)picolinamide depends on its specific application. In biochemical contexts, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of target proteins. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design.
類似化合物との比較
Similar Compounds
6-Chloro-5-methylpicolinamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
6-Chloro-5-(difluoromethyl)picolinamide: Contains a difluoromethyl group instead of a trifluoromethyl group.
6-Chloro-5-(trifluoromethyl)pyridine: Lacks the amide functional group.
Uniqueness
6-Chloro-5-(trifluoromethyl)picolinamide is unique due to the presence of both the chloro and trifluoromethyl groups, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity, binding interactions, and overall stability, making it a versatile and valuable compound in various research and industrial applications.
特性
分子式 |
C7H4ClF3N2O |
|---|---|
分子量 |
224.57 g/mol |
IUPAC名 |
6-chloro-5-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C7H4ClF3N2O/c8-5-3(7(9,10)11)1-2-4(13-5)6(12)14/h1-2H,(H2,12,14) |
InChIキー |
OTUOZSWLRPXVGP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1C(F)(F)F)Cl)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-[(2,6-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12501655.png)

![2-({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12501669.png)
![N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12501675.png)
![N-(3-Methylphenyl)-5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B12501680.png)

![9-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12501693.png)
![N-({2-[2-(2-{2-[(6-chlorohexyl)oxy]ethoxy}ethoxy)ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl}methyl)-4-hydroxy-1-[3-methyl-2-(1-oxo-3H-isoindol-2-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B12501697.png)

![Ethyl 3-[(diphenylacetyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12501708.png)

![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B12501724.png)
![9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12501729.png)
![N-{(E)-[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-4-(morpholin-4-yl)aniline](/img/structure/B12501733.png)
